molecular formula C12H10O2 B8334890 Acetic acid 1-methylene-3-phenyl-2-propynyl ester

Acetic acid 1-methylene-3-phenyl-2-propynyl ester

Cat. No. B8334890
M. Wt: 186.21 g/mol
InChI Key: USCZFXMSUUNFCU-UHFFFAOYSA-N
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Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.024 equiv) and 4-phenylbut-1-en-3-yn-2-yl acetate (3b; 233 mg; 1.25 mmol) in 10 mL of degassed THF until hydrogen uptake ceased to afford 0.25 g of crude product. 1H NMR analysis indicated Z-4-phenyl-3-buten-2-yl acetate (5b) as the sole product, and reduction of the olefin to afford 4-phenyl-2-butyl acetate followed by chiral GC analysis and comparison to the racemate and authentic R-4-phenyl-2-butyl acetate indicated 97.8% ee for R-Z-4-phenyl-3-buten-2-yl acetate. Further investigation indicated a bimodal reduction, with 4-phenylbut-1-en-3-yn-2-yl acetate initially chemoselectively and enantioselectively reduced to 4-phenylbut-3-yn-2-yl acetate (4b), which was then more slowly reduced to Z-4-phenyl-3-buten-2-yl acetate (5b).
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
10 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([C:7]#[C:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=[O:3])[CH3:2].[H][H].C(OC(/C=C\C1C=CC=CC=1)C)(=O)C>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:1]([O:4][CH:5]([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:6])(=[O:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
9 mg
Type
reactant
Smiles
Step Two
Name
Quantity
233 mg
Type
reactant
Smiles
C(C)(=O)OC(=C)C#CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)\C=C/C1=CC=CC=C1
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
10 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford 0.25 g of crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05886214

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (10 mg; 0.025 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 9 mg; 0.03 mmol; 0.024 equiv) and 4-phenylbut-1-en-3-yn-2-yl acetate (3b; 233 mg; 1.25 mmol) in 10 mL of degassed THF until hydrogen uptake ceased to afford 0.25 g of crude product. 1H NMR analysis indicated Z-4-phenyl-3-buten-2-yl acetate (5b) as the sole product, and reduction of the olefin to afford 4-phenyl-2-butyl acetate followed by chiral GC analysis and comparison to the racemate and authentic R-4-phenyl-2-butyl acetate indicated 97.8% ee for R-Z-4-phenyl-3-buten-2-yl acetate. Further investigation indicated a bimodal reduction, with 4-phenylbut-1-en-3-yn-2-yl acetate initially chemoselectively and enantioselectively reduced to 4-phenylbut-3-yn-2-yl acetate (4b), which was then more slowly reduced to Z-4-phenyl-3-buten-2-yl acetate (5b).
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
10 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([C:7]#[C:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH2:6])(=[O:3])[CH3:2].[H][H].C(OC(/C=C\C1C=CC=CC=1)C)(=O)C>C1COCC1.F[B-](F)(F)F.C1([Rh+]C2CCCCC=CC=2)CCCCC=CC=1>[C:1]([O:4][CH:5]([CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)[CH3:6])(=[O:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
9 mg
Type
reactant
Smiles
Step Two
Name
Quantity
233 mg
Type
reactant
Smiles
C(C)(=O)OC(=C)C#CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)\C=C/C1=CC=CC=C1
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
10 mg
Type
catalyst
Smiles
F[B-](F)(F)F.C1(=CC=CCCCC1)[Rh+]C1=CC=CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford 0.25 g of crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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